REACTION_CXSMILES
|
[Br:1]Br.[CH3:3][O:4][CH:5]([O:9][CH3:10])[C:6](=[O:8])[CH3:7]>CO>[Br:1][CH2:7][C:6](=[O:8])[CH:5]([O:9][CH3:10])[O:4][CH3:3]
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
59 g
|
Type
|
reactant
|
Smiles
|
COC(C(C)=O)OC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution is continued stirring at room temperature for 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is dried in vacuo
|
Type
|
CUSTOM
|
Details
|
used without further purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |